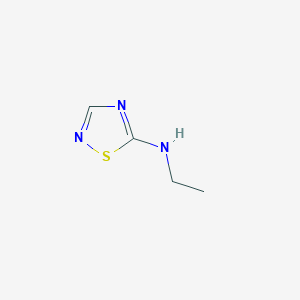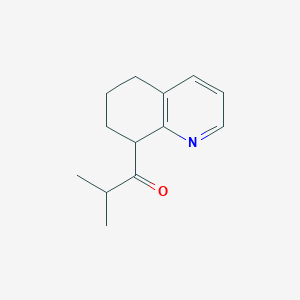
2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one is an organic compound with the molecular formula C₁₃H₁₇NO It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one typically involves the reaction of 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine with an appropriate aldehyde. The reaction is usually carried out in ethanol at 0°C, followed by stirring for 8 hours . After the reaction, water is added, and the aqueous solution is extracted with dichloromethane to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antiproliferative activity against various cancer cell lines.
Medicine: Explored for its potential use in developing new pharmaceutical drugs due to its biological activity.
作用機序
The mechanism of action of 2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one involves its interaction with cellular targets. The compound can induce mitochondrial membrane depolarization and cellular reactive oxygen species (ROS) production, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
2-Methyl-5,6,7,8-tetrahydroquinoline: A precursor in the synthesis of 2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one.
2-Methylpropan-1-ol: An alcohol with a similar methyl group but different functional properties.
Cycloalkanes: Compounds with similar cyclic structures but different reactivity.
Uniqueness
This compound is unique due to its specific structure, which combines a quinoline derivative with a propanone group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
2-methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one |
InChI |
InChI=1S/C13H17NO/c1-9(2)13(15)11-7-3-5-10-6-4-8-14-12(10)11/h4,6,8-9,11H,3,5,7H2,1-2H3 |
InChIキー |
IUNUEDYKNSBFGP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1CCCC2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12111717.png)
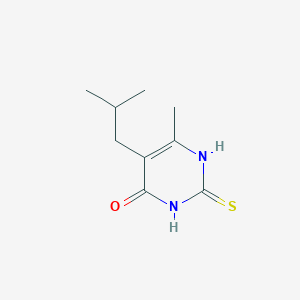
![Bicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B12111725.png)
![2-(4,13-Dihydroxy-2,6,10,14,14-pentamethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-5-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B12111734.png)
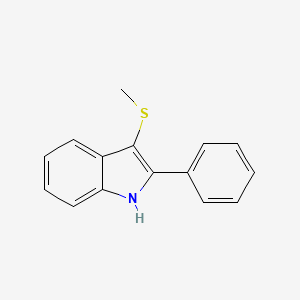
![13-[(1R,2R)-2-(1,3-Dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12111741.png)


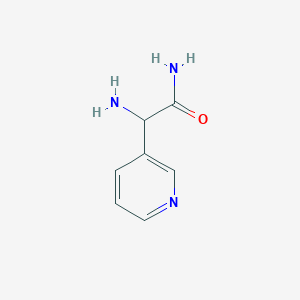



![2-Piperazinone, 4-[(4-aminophenyl)methyl]-](/img/structure/B12111784.png)
